[8-(Glycidyloxy)-n-octyl]trimethoxysilane
Overview
Description
[8-(Glycidyloxy)-n-octyl]trimethoxysilane: is an organosilicon compound with the molecular formula C14H30O5Si . It is a colorless to almost colorless clear liquid at room temperature and is known for its use as a silane coupling agent. This compound is particularly valued for its ability to enhance the adhesion between organic polymers and inorganic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [8-(Glycidyloxy)-n-octyl]trimethoxysilane typically involves the reaction of n-octyltrimethoxysilane with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate glycidyl ether , which is then converted to the final product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to achieve a high level of purity, typically greater than 97% .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis and Condensation: [8-(Glycidyloxy)-n-octyl]trimethoxysilane undergoes hydrolysis in the presence of water, leading to the formation of silanol groups. These silanol groups can further condense to form siloxane bonds.
Epoxide Ring-Opening: The glycidyloxy group can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions:
Hydrolysis: Water, often catalyzed by acids or bases.
Epoxide Ring-Opening: Nucleophiles like amines, alcohols, and thiols under mild to moderate conditions.
Major Products:
Hydrolysis and Condensation: Formation of siloxane networks.
Epoxide Ring-Opening: Formation of various functionalized silanes depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Surface Modification: Used to modify the surface properties of materials, enhancing their compatibility with organic polymers.
Adhesion Promoter: Acts as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology and Medicine:
Biocompatible Coatings: Utilized in the preparation of biocompatible coatings for medical devices.
Drug Delivery Systems: Employed in the development of controlled drug delivery systems due to its ability to form stable and functionalized surfaces.
Industry:
Composite Materials: Used in the production of composite materials to improve mechanical properties and durability.
Sealants and Adhesives: Incorporated into sealants and adhesives to enhance their performance and longevity.
Mechanism of Action
The primary mechanism by which [8-(Glycidyloxy)-n-octyl]trimethoxysilane exerts its effects is through the formation of strong covalent bonds between the silane and the substrate. The trimethoxysilane groups hydrolyze to form silanol groups, which can then condense with hydroxyl groups on the substrate surface, forming stable siloxane bonds. The glycidyloxy group can react with various nucleophiles, allowing for further functionalization and cross-linking .
Comparison with Similar Compounds
- 3-Glycidyloxypropyltrimethoxysilane
- 3-Glycidyloxypropyltriethoxysilane
Comparison:
- [8-(Glycidyloxy)-n-octyl]trimethoxysilane has a longer alkyl chain compared to 3-Glycidyloxypropyltrimethoxysilane , which can influence its hydrophobicity and flexibility.
- The longer chain in This compound may provide better compatibility with certain polymers and enhance the mechanical properties of composites.
Properties
IUPAC Name |
trimethoxy-[8-(oxiran-2-ylmethoxy)octyl]silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O5Si/c1-15-20(16-2,17-3)11-9-7-5-4-6-8-10-18-12-14-13-19-14/h14H,4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJYJTDXBIYRHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCOCC1CO1)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239602-38-0 | |
Record name | [8-(Glycidyloxy)-n-octyl]trimethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.